molecular formula C24H34Cl2N2O4 B2919649 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 474263-39-3

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2919649
CAS RN: 474263-39-3
M. Wt: 485.45
InChI Key: OTDZPKGAVILVJM-UHFFFAOYSA-N
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Description

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves complex chemical processes that yield various derivatives with potential biological activities. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride showcases the chemical manipulation of similar structures, indicating the versatility and chemical reactivity of these compounds, with yields over 56.9% confirmed through IR, 1HNMR, and MS (Wang Xiao-shan, 2011).

Antimicrobial Activities

Some derivatives of the compound exhibit antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed good or moderate activities against test microorganisms, illustrating the potential use of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

Pharmacological Evaluation for Depression and Anxiety

The pharmacological evaluation of novel derivatives shows significant promise in antidepressant and antianxiety activities. For example, compounds were synthesized to exhibit pronounced effects in Porsolt’s behavioral despair test and the plus maze method, indicating their potential in treating psychological disorders (J. Kumar et al., 2017).

Anticancer Activities

The exploration into the anticancer activities of these compounds, particularly against breast cancer cells, revealed potent cytotoxicity. A notable example is a derivative that outperformed eugenol in cytotoxicity assays against MDA-MB-231 and MCF-7 cells, suggesting a promising lead for cancer treatment strategies (Mohammad Mahboob Alam, 2022).

Anti-Bone Cancer Activity and Molecular Docking

In the fight against bone cancer, heterocyclic compounds have been synthesized and evaluated for their efficacy. A specific compound demonstrated significant anti-bone cancer activity in vitro and offered insights through molecular docking studies, highlighting the therapeutic potential of these derivatives against bone cancer (G. Lv et al., 2019).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4.2ClH/c1-4-5-19-16-23(29-3)10-11-24(19)30-18-21(27)17-25-12-14-26(15-13-25)20-6-8-22(28-2)9-7-20;;/h4,6-11,16,21,27H,1,5,12-15,17-18H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDZPKGAVILVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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